molecular formula C5H12O2 B6152693 (3S)-2-methylbutane-2,3-diol CAS No. 24347-59-9

(3S)-2-methylbutane-2,3-diol

Cat. No.: B6152693
CAS No.: 24347-59-9
M. Wt: 104.1
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Description

(3S)-2-Methylbutane-2,3-diol is a chiral diol characterized by hydroxyl groups at positions 2 and 3 of a butane backbone, with a methyl substituent at position 2 and an (S)-configuration at position 2.

Key findings from the literature include:

  • Stereochemical Features: describes a structurally related compound, 3-O-benzoyl-2-methyl-6-methyleneoct-7-ene-2,3-diol, which contains a 2-methylbutane-2,3-diol moiety. The optical rotation ([α]D²⁵ = +1.41; c 0.07, MeOH) suggested a racemic mixture of 3R and 3S enantiomers, highlighting the challenges in isolating pure (3S)-enantiomers in natural products .
  • Natural Occurrence: The same study identified this diol derivative as a novel natural product, emphasizing its rarity in biological systems .
  • Analytical Characterization: UV-Vis spectroscopy and NMR have been employed to characterize 2-methylbutane-2,3-diol derivatives, as seen in , where its UV-Vis profile matched synthetic analogs .

Properties

CAS No.

24347-59-9

Molecular Formula

C5H12O2

Molecular Weight

104.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-2-methylbutane-2,3-diol can be achieved through several methods. One common approach involves the reduction of 2-methyl-2,3-butanedione using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions to ensure selective reduction and high yield.

Industrial Production Methods

On an industrial scale, this compound can be produced through biocatalytic processes using engineered microorganisms. These microorganisms are designed to express specific enzymes that catalyze the conversion of precursor molecules into the desired diol. This method is advantageous due to its sustainability, lower energy requirements, and reduced environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Oxidation Reactions

(3S)-2-Methylbutane-2,3-diol undergoes selective oxidation under controlled conditions. Key pathways include:

Catalytic Oxidation with Oxygen

Reaction with oxygen or oxygen-enriched gas mixtures at elevated pressures (10–15 bar) and temperatures (80–117°C) produces 2,3-dimethylbutane-2,3-diol derivatives. This method avoids costly hydrogen peroxide and achieves selectivities of 70–80% . For example:

  • At 80°C and 15 bar O₂, a 35% conversion of 2,3-dimethylbutenes yielded 78% selectivity toward diol products .

  • Higher conversions (>85%) slightly reduce selectivity due to overoxidation byproducts .

Enzymatic Dehydrogenation

Quinoprotein alcohol dehydrogenases (e.g., PedE and PedH) catalyze the irreversible dehydrogenation of (3S)-configured diols to acetoin [(3S)-AC] . This reaction is critical in microbial metabolism, where acetoin is further processed into acetyl-CoA .

Reaction Conditions Catalyst Product Selectivity Source
Aerobic, 30°C, pH 7.0PedE/PedH(3S)-Acetoin>90%

Dehydration Reactions

Thermal or acid-catalyzed dehydration converts the diol into unsaturated or cyclic ethers:

Formation of Methyl Ethyl Ketone (MEK)

Heating at 150–200°C in the presence of acidic catalysts (e.g., H₂SO₄) yields MEK via intramolecular dehydration :
(CH3)2C(OH)CH(OH)CH3CH3C(O)CH2CH3+H2O(CH_3)_2C(OH)CH(OH)CH_3 \rightarrow CH_3C(O)CH_2CH_3 + H_2O

Deoxydehydration to Alkenes

Using reducing agents like hydrogen gas, the diol converts to 2-methyl-2-butene :
(CH3)2C(OH)CH(OH)CH3+2H2C5H10+2H2O(CH_3)_2C(OH)CH(OH)CH_3 + 2H_2 \rightarrow C_5H_{10} + 2H_2O

Esterification and Etherification

The hydroxyl groups react with carboxylic acids or alkyl halides:

Ester Formation

Reaction with acetic anhydride produces diesters under mild conditions:
(CH3)2C(OH)CH(OH)CH3+2(CH3CO)2O(CH3)2C(OCOCH3)CH(OCOCH3)CH3+2CH3COOH(CH_3)_2C(OH)CH(OH)CH_3 + 2(CH_3CO)_2O \rightarrow (CH_3)_2C(OCOCH_3)CH(OCOCH_3)CH_3 + 2CH_3COOH

Biological and Enzymatic Reactions

In Pseudomonas putida KT2440, this compound is metabolized via dehydrogenation to acetoin, which is cleaved into acetaldehyde and acetyl-CoA . This pathway enables microbial utilization of the diol as a carbon source.

Enzyme Function Product kₐₜ (s⁻¹) Source
R,R-BDHDehydrogenation of (3S)-diol(3S)-Acetoin21–24

Scientific Research Applications

Chemical Properties and Isomerism

2,3-butanediol exists in three stereoisomeric forms:

  • (2R,3R)-2,3-BDO
  • (2S,3S)-2,3-BDO
  • meso-2,3-BDO

Each isomer exhibits distinct properties and reactivity, making them suitable for different applications. The compound is a colorless liquid and serves as a vicinal diol, which can undergo various chemical transformations such as dehydration to form butanone or butene .

Precursor for Plastics and Polymers

2,3-butanediol is utilized as a precursor in the synthesis of polymers and plastics. For instance, the meso isomer can react with naphthalene-1,5-diisocyanate to produce polyurethane known as Vulkollan . This material is valued for its high resilience and is used in various applications ranging from automotive parts to footwear.

Biochemical Production

The compound is also significant in biochemistry. It can be produced through fermentation processes using microorganisms such as Pseudomonas putida and Klebsiella pneumoniae. These bacteria metabolize sugars or glycerol to yield different stereoisomers of BDO . This biotechnological approach not only provides a sustainable method for production but also reduces reliance on fossil fuels.

Energy Applications

Research has proposed the use of 2,3-butanediol as a potential biofuel. Its fermentation-derived production could lead to lower greenhouse gas emissions compared to traditional fossil fuel processes . Furthermore, studies have explored its use in rocket fuel formulations that could be produced on Mars using local resources .

Case Study 1: Biotechnological Production of BDO

A study conducted by Yang et al. (2020) demonstrated the efficient conversion of glucose to (2R,3R)-BDO using engineered strains of Pseudomonas putida. The researchers optimized fermentation conditions to enhance yield and productivity. The findings indicated that utilizing renewable biomass for BDO production could significantly lower production costs and environmental impact compared to petrochemical routes .

Case Study 2: Polyurethane Synthesis

Another investigation focused on the synthesis of polyurethanes from meso-2,3-butanediol. The study highlighted the mechanical properties of the resulting materials, showcasing their applicability in high-performance coatings and elastomers. The research emphasized the importance of selecting the appropriate stereoisomer to achieve desired material characteristics .

Mechanism of Action

The mechanism of action of (3S)-2-methylbutane-2,3-diol depends on its specific application. In enzymatic reactions, it acts as a substrate for various enzymes, undergoing transformations that lead to the formation of desired products. The hydroxyl groups play a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions that facilitate its conversion in biochemical pathways.

Comparison with Similar Compounds

Stereoisomeric Diols

Butane-2,3-diol Stereoisomers

  • (2S,3S)-Butane-2,3-diol : Produced via metabolic engineering in Escherichia coli, this stereoisomer serves as a biofuel precursor. Its optical rotation and enzymatic synthesis pathways differ significantly from (3S)-2-methylbutane-2,3-diol .
  • Meso-2,3-Butanediol: A non-chiral isomer with industrial applications in polymer production. Unlike this compound, it lacks stereochemical complexity .

Table 1: Key Properties of Butane-2,3-Diol Isomers

Compound Configuration Optical Rotation ([α]D²⁵) Applications
This compound 3S +1.41 (racemic mix) Natural product synthesis
(2S,3S)-Butane-2,3-diol 2S,3S Not reported Biofuel production
Meso-2,3-Butanediol Meso Polymer chemistry

Substituted Diols

Myrcene-2,3-diol

  • A natural diol with a terpene backbone, structurally analogous to this compound but lacking the methyl group at position 2. Its planar structure was confirmed via NMR, but stereochemical details remain less studied .

(S)-3-Methyl-1-Phenylbutane-2,3-Diol

  • This aromatic diol exhibits a distinct optical rotation ([α]D²⁵ = −55.1°, c 0.86, CHCl₃) due to its phenyl substituent and (S)-configuration. It is used in pharmaceutical studies, contrasting with the aliphatic nature of this compound .

Propane-1,2-Diol

  • A simpler diol without chiral centers, widely used as a solvent and antifreeze. Its metabolic pathways (e.g., in E. coli) are evolutionarily linked to those of butane-2,3-diol isomers, as per .

Complex Diol Derivatives

Bicyclic Diols (e.g., Compound 15–18 in )

  • These derivatives, such as (1R,2R,3S,4R,5S)-4-(2-chloro-6-(pentan-3-ylamino)-9H-purin-9-yl)-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol, exhibit intricate stereochemistry and pharmaceutical relevance. Their synthesis involves advanced NMR and HRMS techniques, similar to methods used for characterizing this compound .

Sphingosine Derivatives (e.g., D-erythro-C14-Sphingosine)

  • For example, (E,2S,3R)-2-aminotetradec-4-ene-1,3-diol is used in lipid studies, highlighting the biological importance of stereospecific diols .

Q & A

Advanced Research Question

  • Biocatalysis : Requires optimization of fermentation conditions (pH, temperature) and enzyme engineering to enhance substrate scope (). Challenges include low volumetric productivity and downstream purification costs .
  • Chemical Synthesis : While scalable, achieving high enantioselectivity often demands expensive chiral auxiliaries or catalysts (e.g., Sharpless dihydroxylation). highlights the need for rigorous purification to remove diastereomers, which can reduce overall yield .

Recommendation : Hybrid approaches (e.g., chemoenzymatic cascades) may balance efficiency and selectivity.

How do storage conditions affect the stability of this compound?

Advanced Research Question
Diols are hygroscopic and prone to oxidation. notes that reducing agents like (2S,3S)-1,4-bis-sulfanylbutane-2,3-diol (DTT) are stored at –20°C under nitrogen to prevent disulfide formation. For this compound:

  • Stability Tests : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring can identify decomposition products.
  • Optimal Storage : Anhydrous conditions at –20°C in amber vials with molecular sieves .

How can researchers resolve contradictions in reported biological activities of diols across studies?

Advanced Research Question
Discrepancies may arise from:

  • Purity Issues : Impurities (e.g., residual solvents) can skew bioactivity assays. emphasizes using ≥98% pure compounds (validated by HPLC) for cell-based studies .
  • Assay Variability : Standardize protocols (e.g., LPS-induced RAW264.7 macrophage assays) and include positive controls (e.g., dexamethasone for anti-inflammatory activity).
  • Stereochemical Misassignment : Re-evaluate configurations via X-ray crystallography (as in ) or electronic circular dichroism (ECD) .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Advanced Research Question

  • LogP and Solubility : Use Schrödinger’s QikProp or ACD/Percepta to estimate partition coefficients (LogP ≈ –0.5) and aqueous solubility (≥100 mg/mL).
  • pKa Prediction : reports a density of 0.987 g/mL, correlating with low acidity (pKa ~14–16 for hydroxyl groups). Tools like MarvinSketch refine these values .

How can researchers validate the enantiopurity of synthesized this compound?

Advanced Research Question

  • Chiral Derivatization : Convert diols to diastereomeric esters (e.g., using Mosher’s acid) and analyze via ¹H NMR .
  • Circular Dichroism (CD) : Compare experimental CD spectra with calculated spectra (e.g., using TDDFT) to confirm absolute configuration .

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